molecular formula C9H10FNO4S B1448828 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid CAS No. 1803583-52-9

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid

Cat. No.: B1448828
CAS No.: 1803583-52-9
M. Wt: 247.25 g/mol
InChI Key: ITSFEUZCYRHVPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid typically involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atom enhances the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-methylbenzenesulfonamido)acetic acid
  • 2-(3-Bromo-5-methylbenzenesulfonamido)acetic acid
  • 2-(3-Iodo-5-methylbenzenesulfonamido)acetic acid

Uniqueness

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in research and potential therapeutic applications .

Biological Activity

Overview

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid is a sulfonamide derivative with the molecular formula C₉H₁₀FNO₄S and a molecular weight of 247.24 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.

The synthesis of this compound typically involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with glycine in the presence of a base like sodium hydroxide. This method ensures high purity and yield of the desired product through controlled reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of enzyme activity. Additionally, the presence of fluorine enhances the compound's stability and binding affinity, making it a valuable candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. The sulfonamide moiety is known to interfere with enzyme function by mimicking substrate structures, which can lead to reduced enzymatic activity.

Antimicrobial Properties

Preliminary studies have suggested that this compound may exhibit antimicrobial properties. The mechanism likely involves disruption of bacterial metabolic processes through enzyme inhibition, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses, although detailed studies are needed to confirm these effects specifically for this compound.

Cytotoxic Activity

A study evaluated the cytotoxic effects of related compounds on cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compounds demonstrated varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values as low as 5 µM against these cell lines . While specific data on this compound's cytotoxicity is limited, its structural similarities suggest potential efficacy.

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AHCT-1163.66.4
Compound BMCF-74.51.7
Compound CHeLa5.5Not specified

Apoptosis Induction

Further investigations into apoptosis induction revealed that compounds structurally related to this compound could induce apoptosis in cancer cells through mechanisms independent of p53 pathways. Flow cytometry analysis showed a concentration-dependent increase in apoptotic cells when treated with these compounds .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzenesulfonamides:

Compound NameHalogen TypeBiological Activity
2-(3-Chloro-5-methylbenzenesulfonamido)acetic acidChlorineModerate enzyme inhibition
2-(3-Bromo-5-methylbenzenesulfonamido)acetic acidBromineHigh cytotoxicity
This compound Fluorine Potentially high stability & bioactivity

The unique presence of fluorine in this compound may enhance its metabolic stability and bioavailability compared to its chloro and bromo counterparts, suggesting it could be more effective in therapeutic applications.

Properties

IUPAC Name

2-[(3-fluoro-5-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-6-2-7(10)4-8(3-6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSFEUZCYRHVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242236
Record name Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-52-9
Record name Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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